molecular formula C17H15NO5 B5757508 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one

6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5757508
M. Wt: 313.30 g/mol
InChI Key: OFYCNMYXFKQDRB-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one is a complex organic compound belonging to the benzoxazinone family. This compound is characterized by its unique structure, which includes methoxy groups and a benzoxazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps. One common method includes the reaction of 2-amino-3,4-dimethoxybenzoic acid with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by cyclization to form the benzoxazinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amine derivatives .

Scientific Research Applications

6,7-Dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-(2-phenylethyl)chromone
  • 6,7-Dihydroxy-2-(2-phenylethyl)chromone
  • 6,7-Dimethoxy-2-(4-hydroxy-3-methoxyphenyl)chromone

Uniqueness

6,7-Dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of the benzoxazinone ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

6,7-dimethoxy-2-(3-methoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-20-11-6-4-5-10(7-11)16-18-13-9-15(22-3)14(21-2)8-12(13)17(19)23-16/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYCNMYXFKQDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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